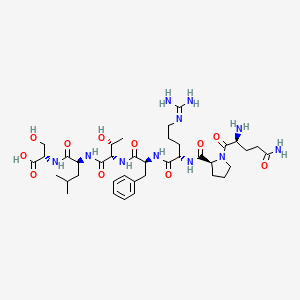
N-(3-Fluorophenyl)-2-hydroxy-5-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Fluorophenyl)-2-hydroxy-5-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group attached to the nitrogen atom and a hydroxyl group on the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenyl)-2-hydroxy-5-methylbenzamide typically involves the reaction of 3-fluoroaniline with 2-hydroxy-5-methylbenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Fluorophenyl)-2-hydroxy-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methylbenzoyl fluoride.
Reduction: Formation of N-(3-Fluorophenyl)-2-hydroxy-5-methylbenzylamine.
Substitution: Formation of N-(3-Methoxyphenyl)-2-hydroxy-5-methylbenzamide.
Applications De Recherche Scientifique
N-(3-Fluorophenyl)-2-hydroxy-5-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-Fluorophenyl)-2-hydroxy-5-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Fluorophenyl)-2-hydroxybenzamide
- N-(3-Fluorophenyl)-5-methylbenzamide
- N-(4-Fluorophenyl)-2-hydroxy-5-methylbenzamide
Uniqueness
N-(3-Fluorophenyl)-2-hydroxy-5-methylbenzamide is unique due to the specific positioning of the fluorine, hydroxyl, and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.
Propriétés
Numéro CAS |
521272-37-7 |
|---|---|
Formule moléculaire |
C14H12FNO2 |
Poids moléculaire |
245.25 g/mol |
Nom IUPAC |
N-(3-fluorophenyl)-2-hydroxy-5-methylbenzamide |
InChI |
InChI=1S/C14H12FNO2/c1-9-5-6-13(17)12(7-9)14(18)16-11-4-2-3-10(15)8-11/h2-8,17H,1H3,(H,16,18) |
Clé InChI |
YYBBGHWSOOEDKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(=O)NC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


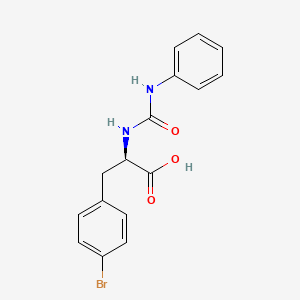


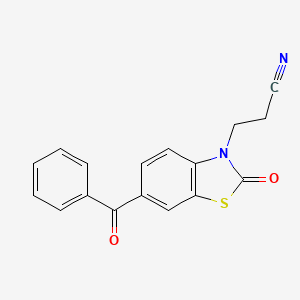
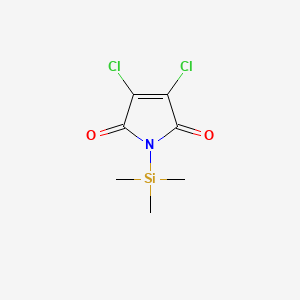
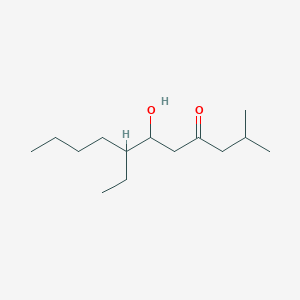
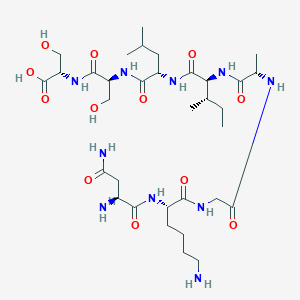
![2-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]propan-2-amine](/img/structure/B14222107.png)

![2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14222115.png)
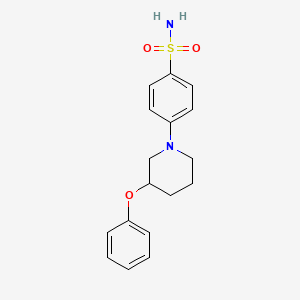
![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide](/img/structure/B14222121.png)
![4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14222123.png)
